molecular formula C13H6F4O B7867805 2,3',4,4'-Tetrafluorobenzophenone

2,3',4,4'-Tetrafluorobenzophenone

Cat. No.: B7867805
M. Wt: 254.18 g/mol
InChI Key: LQDSWJGOJRJUDQ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Aromatic Ketones Research

Fluorinated aromatic ketones are a critical class of compounds, primarily utilized as precursors and monomers in the synthesis of advanced polymers. The incorporation of fluorine atoms into the aromatic rings of ketones can significantly modify the resulting material's properties, including thermal stability, chemical resistance, and dielectric performance. fluorochem.co.uk Research in this area is extensive, with a major focus on creating polymers that can withstand extreme environments, making them suitable for applications in aerospace, electronics, and medical devices. researchgate.net

The most prominent member of this family is 4,4'-difluorobenzophenone (B49673), which serves as a key building block for PEEK. researchgate.net The synthesis of PEEK and other poly(aryl ether ketones) (PAEKs) typically involves a nucleophilic aromatic substitution reaction where the fluorine atoms are displaced by a bisphenolate. google.com This process has been refined over decades to produce high-molecular-weight polymers with exceptional properties. google.com

In contrast, the academic literature and publicly available research on 2,3',4,4'-tetrafluorobenzophenone are sparse. While general methods for the synthesis of fluorinated benzophenones exist, such as the Friedel-Crafts acylation, specific procedures and detailed characterization for this particular isomer are not well-documented. nih.gov This lack of information suggests that this compound is not a commercially prevalent or widely studied compound, placing it on the frontier of fluorinated polymer research.

Significance of Specific Fluorine Substitution Patterns in Benzophenone (B1666685) Systems

The arrangement of fluorine atoms on the benzophenone skeleton has a profound impact on the reactivity of the monomer and the ultimate properties of the resulting polymer. In nucleophilic aromatic substitution polymerization, the rate of reaction is highly dependent on the position of the fluorine atoms relative to the electron-withdrawing ketone group. Fluorine atoms in the ortho and para positions are generally more activated towards substitution.

The specific 2,3',4,4'-tetrafluoro substitution pattern presents a unique combination of activated and less activated sites. The fluorine at the 4-position on one ring and the 4'-position on the other are para to the carbonyl group, suggesting they would be susceptible to nucleophilic attack. However, the presence of a fluorine atom at the 2-position could introduce steric hindrance, potentially affecting the reaction kinetics. The fluorine at the 3'-position is meta to the carbonyl and would be expected to be significantly less reactive.

This asymmetrical and varied reactivity could theoretically lead to polymers with novel architectures. For instance, selective substitution at the more reactive sites could allow for the synthesis of linear polymers, while subsequent reactions at the less reactive sites could be used for cross-linking or post-polymerization functionalization. The specific substitution pattern would also be expected to influence the final polymer's solubility, crystallinity, and thermal properties. Research on other isomeric difluorobenzophenones, such as 2,4'-difluorobenzophenone, has shown that such isomeric impurities can affect the crystallinity and melt stability of PAEKs, underscoring the importance of the substitution pattern. google.com

Overview of Current Research Trajectories and Future Directions for this compound Studies

Given the scarcity of direct research on this compound, current research trajectories can only be inferred from the broader field of fluorinated polymers. The ongoing quest for materials with enhanced thermal stability, lower dielectric constants for high-frequency applications, and improved processability continues to drive the synthesis of novel fluorinated monomers. fluorochem.co.uk

Future research on this compound would logically begin with the development of a reliable and scalable synthesis route. A potential method could be the Friedel-Crafts acylation of 1,2,3-trifluorobenzene (B74907) with 4-fluorobenzoyl chloride, although regioselectivity would need to be carefully controlled.

Once synthesized and thoroughly characterized, research could proceed in several directions:

Polymerization Studies: The primary focus would be its use as a monomer in nucleophilic aromatic substitution polymerization with various bisphenols. This would involve investigating the reaction kinetics, determining which fluorine atoms are displaced, and characterizing the resulting polymers' molecular weight, thermal stability (TGA, DSC), and mechanical properties.

Copolymerization: Incorporating this compound as a comonomer with traditional monomers like 4,4'-difluorobenzophenone could lead to new PEEK analogues with tailored properties, potentially offering a balance of performance and processability.

Functional Materials: The less reactive fluorine atoms could serve as handles for post-polymerization modification, allowing for the introduction of functional groups to create materials for specific applications such as membranes or sensors.

The exploration of this compound represents an opportunity to expand the library of fluorinated monomers and potentially develop new high-performance polymers with unique property profiles. Its complex substitution pattern offers a rich field for academic inquiry into structure-property relationships in poly(aryl ether ketones).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSWJGOJRJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 ,4,4 Tetrafluorobenzophenone

Precursor Synthesis and Selection of Fluorinated Starting Materials

The successful synthesis of 2,3',4,4'-tetrafluorobenzophenone is fundamentally reliant on the judicious selection of appropriately fluorinated precursors. The strategic placement of fluorine atoms on the aromatic rings of the starting materials dictates the final substitution pattern of the benzophenone (B1666685) product. Key considerations in precursor selection include the commercial availability, stability, and reactivity of the fluorinated compounds.

Commonly employed starting materials for the synthesis of fluorinated benzophenones include fluorinated benzenes, benzoic acids, and benzoyl chlorides. For the specific target of this compound, logical precursors would involve a difluorinated benzene (B151609) derivative and a difluorinated benzoyl chloride or its corresponding benzoic acid. For instance, the reaction could conceivably start from 1,2,4-trifluorobenzene (B1293510) and 4-fluorobenzoyl chloride, or 3,4-difluorobenzene and 2,4-difluorobenzoyl chloride. The synthesis of these precursors themselves often involves multi-step processes, including diazotization reactions followed by Balz-Schiemann reactions to introduce fluorine atoms onto the aromatic ring. googleapis.comgoogle.com

Strategies Involving Aromatic Acylation Reactions

A primary and widely utilized method for the synthesis of benzophenones is the Friedel-Crafts acylation. googleapis.comresearchgate.netresearchgate.net This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. googleapis.com For the synthesis of this compound, this would typically involve the reaction of a difluorinated benzene derivative with a difluorinated benzoyl chloride.

The choice of Lewis acid catalyst is crucial for the success of the Friedel-Crafts acylation. googleapis.com Commonly used catalysts include aluminum trichloride (B1173362) (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). google.com The reactivity of the aromatic substrate and the acylating agent, as well as the desired regioselectivity, will influence the choice of catalyst and reaction conditions. In the context of polyfluorinated compounds, the electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, making the acylation more challenging and often requiring stronger catalysts or harsher reaction conditions. researchgate.net

A potential synthetic route is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene with 4-fluorobenzoyl chloride. The regioselectivity of this reaction would be a key factor to control in order to obtain the desired 2,3',4,4'-substitution pattern. The directing effects of the fluorine atoms on the incoming acyl group would need to be carefully considered.

Reactant 1Reactant 2CatalystProductReference
Pyrogallic acidp-Hydroxybenzoic acidBoron trifluoride methanol (B129727) solution2,3,4,4'-Tetrahydroxybenzophenone google.com
Resorcinolp-Hydroxybenzoic acidZinc chloride/Phosphorus oxychloride2,4,4'-Trihydroxybenzophenone researchgate.net
Substituted thiophenesAcyl chloride or anhydrideYtterbium(III) trifluoromethanesulfonateAcylated thiophenes researchgate.net

Metal-Catalyzed Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds and offer a versatile alternative to classical methods like Friedel-Crafts acylation. d-nb.infomdpi.com These reactions are particularly useful for the synthesis of highly substituted and complex aromatic compounds.

Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base, is a prominent method for biaryl synthesis. researchgate.netd-nb.infomdpi.comedu.krd To synthesize this compound, a conceivable Suzuki-Miyaura strategy would involve the coupling of a difluorophenylboronic acid with a difluorobenzoyl chloride or a difluorobromobenzene followed by a subsequent carbonylation step.

For instance, the coupling of (3,4-difluorophenyl)boronic acid with 2-bromo-1-fluoro-4-(fluorocarbonyl)benzene could potentially yield the target molecule. The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. clockss.org The presence of multiple fluorine atoms can influence the reactivity of the coupling partners and may require optimization of the reaction conditions. Recent advancements have focused on developing base-tolerant Suzuki-Miyaura coupling reactions, which can be advantageous when dealing with sensitive substrates. d-nb.info

ElectrophileNucleophileCatalyst SystemProductReference
Bromobenzoyl chloridesPhenylboronic acidsPd₂(dba)₃ / K₂CO₃Bromobenzophenones mdpi.com
Tris(triflate) of 2,3,4-benzophenoneArylboronic acidsPalladium(0) catalyst4-Aryl-2,3-bis(trifluoromethanesulfonyloxy)benzophenones edu.krd
Bis(triflate) of 3,4-dihydroxybenzophenoneArylboronic acidsPalladium(0) catalyst3,4-Diarylbenzophenones researchgate.net

Evaluation of Negishi and Stille Coupling Pathways

While the Suzuki-Miyaura coupling is widely used, other palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings also offer viable synthetic routes. The Negishi coupling utilizes an organozinc reagent as the nucleophile, while the Stille coupling employs an organotin reagent.

A potential Negishi approach for this compound could involve the reaction of a difluorophenylzinc halide with a difluorobenzoyl chloride. Similarly, a Stille coupling could utilize a difluorophenylstannane. Both methods have their own advantages and disadvantages concerning functional group tolerance, toxicity of reagents, and reaction conditions. The choice between these pathways would depend on the availability of the organometallic precursors and the specific requirements of the synthesis.

Alternative Synthetic Pathways for this compound Formation

Beyond the more common methods, other synthetic strategies could be envisioned for the preparation of this compound. One such approach could involve the oxidation of a corresponding diarylmethane precursor. For example, the synthesis of 2,3',4,4'-tetrafluorodiphenylmethane followed by oxidation could yield the desired benzophenone. The synthesis of the diarylmethane itself could be achieved through a Friedel-Crafts alkylation or other C-C bond-forming reactions. The oxidation step would require a suitable oxidizing agent that is compatible with the fluorine substituents. google.com

Another potential route could involve the modification of a pre-existing benzophenone core. For instance, selective fluorination of a partially fluorinated or non-fluorinated benzophenone could be explored, although achieving the specific 2,3',4,4'-tetrafluoro substitution pattern with high regioselectivity would be a significant challenge.

Reaction Optimization and Process Scale-Up Methodologies

For any chosen synthetic route, optimization of reaction parameters is crucial to maximize yield, purity, and cost-effectiveness, particularly for potential industrial applications. This involves a systematic study of variables such as reaction temperature, time, catalyst loading, and solvent. researchgate.net For Friedel-Crafts acylations, the molar ratio of the Lewis acid catalyst to the reactants is a critical parameter to optimize. researchgate.net In the case of palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent system can have a profound impact on the reaction outcome. clockss.org

Once an optimized laboratory-scale procedure is established, the focus shifts to process scale-up. This introduces new challenges related to heat and mass transfer, reagent addition, and product isolation and purification. For large-scale synthesis, factors such as the cost and availability of starting materials and reagents, as well as the environmental impact and safety of the process, become paramount. chemicalbook.com Continuous flow chemistry is an increasingly attractive option for the scale-up of fine chemical synthesis, offering potential advantages in terms of safety, efficiency, and process control.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 ,4,4 Tetrafluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

Proton (¹H) NMR Chemical Shift Analysis

Published ¹H NMR spectra and detailed chemical shift analyses for this compound could not be located.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Published ¹³C NMR spectra with specific chemical shift assignments for this compound are not available.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Differentiation

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for distinguishing the different fluorine environments within the this compound molecule. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly receptive nucleus for NMR studies. wikipedia.org The chemical shifts in ¹⁹F NMR are spread over a wide range, which allows for the clear resolution of signals from fluorine atoms in chemically non-equivalent positions. wikipedia.orgazom.com

In this compound, four distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the four fluorine atoms at the 2, 3', 4, and 4' positions. The precise chemical shift of each fluorine nucleus is influenced by its local electronic environment, including the effects of the carbonyl group and the adjacent aromatic rings. azom.com Coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides additional structural information. wikipedia.org These coupling constants, which can occur over several bonds, help to confirm the connectivity of the atoms within the molecule. azom.com

Parameter Description
Nucleus ¹⁹F
Natural Abundance 100% wikipedia.org
Spin (I) 1/2 wikipedia.org
Chemical Shift Range Wide, allowing for good signal dispersion wikipedia.org
Expected Signals Four distinct resonances for F-2, F-3', F-4, and F-4'
Coupling ¹⁹F-¹⁹F and ¹⁹F-¹H couplings provide structural data wikipedia.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

To unequivocally confirm the complex structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between coupled protons (¹H-¹H). libretexts.org In the case of this compound, COSY would be used to establish the connectivity of the protons on the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei (¹³C-¹H). rsc.org It allows for the assignment of protonated carbon signals in the ¹³C NMR spectrum.

HETCOR (Heteronuclear Correlation): Similar to HSQC, HETCOR also correlates heteronuclei that are separated by one bond, aiding in the assignment of the carbon spectrum. westmont.edu

2D NMR Technique Information Provided
COSY ¹H-¹H coupling correlations libretexts.org
HSQC Direct ¹³C-¹H correlations rsc.org
HMBC Long-range ¹³C-¹H correlations (2-3 bonds) rsc.org
HETCOR Direct heteronuclear correlations westmont.edu

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy of Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) would be expected to show characteristic absorption bands arising from electronic transitions within the molecule. researchgate.net Generally, benzophenone (B1666685) and its derivatives exhibit strong absorptions corresponding to π → π* transitions and weaker absorptions from n → π* transitions. nih.gov The π → π* transitions typically occur at shorter wavelengths (higher energy) and are more intense, while the n → π* transition of the carbonyl group appears at longer wavelengths (lower energy) with a lower molar absorptivity. The substitution of fluorine atoms on the aromatic rings can influence the position and intensity of these absorption bands.

Fluorescence and Phosphorescence Studies for Excited State Characterization

Following the absorption of UV light, this compound can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence. libretexts.org

Fluorescence is the emission of light from the decay of an excited singlet state to the ground state. libretexts.org It is typically a short-lived process. The presence of electron-withdrawing groups like fluorine can sometimes decrease the fluorescence quantum yield. libretexts.org

Phosphorescence is the emission of light from the decay of an excited triplet state to the ground state. libretexts.org This process involves a change in electron spin (intersystem crossing) and is therefore longer-lived than fluorescence. libretexts.org Benzophenone and its derivatives are well-known for their efficient intersystem crossing and prominent phosphorescence at low temperatures. researchgate.net The heavy atom effect of the fluorine atoms could potentially influence the rate of intersystem crossing and thus the phosphorescence quantum yield.

Studying the fluorescence and phosphorescence spectra, including their lifetimes and quantum yields, provides valuable information about the nature and dynamics of the excited electronic states of this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the precise molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula. rsc.org

The electron ionization (EI) mass spectrum would reveal the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For benzophenones, common fragmentation pathways include cleavage at the carbonyl group, leading to the formation of benzoyl cations and substituted benzoyl cations. The presence of four fluorine atoms will significantly influence the masses of the fragment ions, and the isotopic pattern of carbon can further aid in the identification of the fragments.

Electron Spin Resonance (ESR) Spectroscopy of Photochemically Generated Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. nih.gov While this compound itself is a diamagnetic molecule with no unpaired electrons, it can be photochemically excited to a triplet state, which is a diradical. Furthermore, it can be used to generate radical species through photochemical reactions.

ESR spectroscopy can be used to study the triplet state of this compound upon irradiation with UV light. The technique can also be employed to detect and characterize any radical intermediates formed during photochemical reactions involving this compound. nih.govethernet.edu.et The analysis of the ESR spectrum, including the g-factor and hyperfine coupling constants, can provide detailed information about the electronic structure and environment of the radical species. nih.gov

Crystallographic Studies and Solid State Structural Analysis of 2,3 ,4,4 Tetrafluorobenzophenone

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. nih.gov An SCXRD analysis of 2,3',4,4'-Tetrafluorobenzophenone would be essential to:

Determination of Molecular Conformation and Torsion Angles in the Crystalline State

This analysis would reveal the exact three-dimensional shape of the molecule in the solid state. Key parameters, such as the torsion angles between the two phenyl rings and the central carbonyl group, would be determined. These angles are crucial for understanding the degree of twist and planarity of the molecule, which is influenced by the electronic and steric effects of the four fluorine atoms.

Identification and Characterization of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking, Weak Hydrogen Bonds)

The fluorine atoms in this compound are expected to participate in various non-covalent interactions that direct the assembly of molecules in the crystal. These could include halogen bonding (C-F···O or C-F···π interactions), π-stacking between the aromatic rings, and weak C-H···O or C-H···F hydrogen bonds. acs.orgnih.gov Identifying and quantifying these interactions is key to understanding the forces responsible for the crystal's stability.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Characterization and Purity Assessment

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. acs.org A PXRD pattern of this compound would serve as a unique "fingerprint" for its crystalline form, allowing for phase identification and assessment of sample purity. Any crystalline impurities would appear as additional peaks in the diffractogram.

Investigation of Polymorphism and Crystal Engineering Strategies

Polymorphism is the ability of a compound to exist in more than one crystalline form, each with a different arrangement of molecules and, consequently, different physical properties. mdpi.com It is plausible that this compound could exhibit polymorphism due to the flexibility of the benzophenone (B1666685) scaffold and the potential for different intermolecular interaction patterns. An investigation into its polymorphic behavior would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by techniques such as PXRD and differential scanning calorimetry. Crystal engineering strategies could then be employed to selectively crystallize a desired polymorphic form.

Theoretical and Computational Chemistry of 2,3 ,4,4 Tetrafluorobenzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3',4,4'-Tetrafluorobenzophenone. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net It is extensively used for geometry optimization, which involves finding the minimum energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. google.comyoutube.com For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key geometrical parameters. nih.govrsc.org

The optimization process yields bond lengths, bond angles, and dihedral angles that define the molecule's conformation. In benzophenone (B1666685) derivatives, the twist angles of the phenyl rings relative to the plane of the carbonyl group are crucial structural features. For this compound, these angles are determined by the interplay of electronic conjugation between the rings and the carbonyl group, and steric hindrance from the fluorine substituents and hydrogen atoms. Theoretical studies on similar substituted benzophenones, such as 4-fluoro-4-hydroxybenzophenone, reveal how substituents influence these parameters. scispace.com The electronic structure analysis provides insights into the distribution of electrons, which is heavily influenced by the electron-withdrawing nature of the carbonyl group and the four fluorine atoms.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzophenone (Data based on analogous systems) (Note: This table is illustrative and based on typical values for fluorinated benzophenones calculated by DFT methods. Specific values for this compound would require a dedicated computational study.)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) C(carbonyl)O(carbonyl)~1.22 Å
C(aromatic)C(carbonyl)~1.50 Å
C(aromatic)F~1.35 Å
Bond Angle ( ° ) C(aromatic)C(carbonyl)C(aromatic)~122°
O(carbonyl)C(carbonyl)C(aromatic)~119°
Dihedral Angle ( ° ) CCCCvariable

Ab Initio Methods for High-Accuracy Electronic Structure and Energetic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. aps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer a systematic pathway to achieving high accuracy. researchgate.netaps.org

For this compound, ab initio calculations can provide highly reliable predictions of its electronic energy, ionization potential, and electron affinity. aps.org While HF theory provides a foundational approximation, it neglects electron correlation. MP2 and especially CCSD(T) include electron correlation effects, leading to much more accurate energetic predictions. rsc.org However, the computational cost of these methods increases steeply with the size of the molecule and the basis set used. researchgate.net Therefore, they are often employed for smaller molecules or to benchmark the results from more cost-effective DFT methods. A study on a molecule of this size would typically use these high-level methods for single-point energy calculations on a DFT-optimized geometry to obtain a more accurate energy value.

Computational Prediction of Vibrational Frequencies and Spectroscopic Parameters

Computational methods are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.org By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the harmonic vibrational frequencies. nih.gov For this compound, DFT calculations can predict the frequencies and intensities of its fundamental vibrational modes. nih.gov

These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data. scispace.com Each calculated frequency corresponds to a specific type of molecular motion, such as C=O stretching, C-F stretching, aromatic C-C stretching, and various bending modes. A Potential Energy Distribution (PED) analysis can be performed to provide a detailed assignment of each vibrational mode. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound (Note: This table is illustrative, showing expected ranges for key functional groups based on studies of similar molecules.)

Vibrational ModePredicted Frequency Range (cm⁻¹, scaled)Expected Intensity
C=O Stretch1650 - 1680Strong (IR)
Aromatic C=C Stretch1580 - 1610Medium-Strong
Aromatic C-F Stretch1100 - 1250Strong (IR)
Phenyl-C(O)-Phenyl Stretch900 - 1000Medium
C-H Bending (out-of-plane)750 - 900Strong

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, indicating how it will be perceived by an approaching electrophile or nucleophile. rsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values. researchgate.net

For this compound, the MEP map is expected to show distinct regions of positive and negative potential. researchgate.net

Negative Potential (Red/Yellow): This region, indicating electron richness, is primarily localized on the electronegative oxygen atom of the carbonyl group. This is the most likely site for electrophilic attack.

Positive Potential (Blue): These electron-deficient regions are expected around the hydrogen atoms of the phenyl rings. The presence of four strongly electron-withdrawing fluorine atoms creates a significant region of positive potential (a π-hole) on the face of the tetrafluorinated aromatic ring. researchgate.netmdpi.com

Neutral Potential (Green): The carbon backbones of the aromatic rings generally exhibit intermediate potential.

The MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, and for predicting the molecule's reactivity patterns. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a powerful framework for analyzing intramolecular and intermolecular interactions in terms of donor-acceptor orbital interactions. rsc.org

In this compound, NBO analysis can quantify the delocalization of electron density, a phenomenon known as hyperconjugation. youtube.com The analysis is performed using a second-order perturbation theory approach, which evaluates the stabilization energy (E(2)) for each donor-acceptor interaction. wisc.edu Key interactions would include:

Delocalization from the lone pairs of the carbonyl oxygen (n_O) to the antibonding π* orbitals of the adjacent C-C bonds in the phenyl rings.

Delocalization from the lone pairs of the fluorine atoms (n_F) to the antibonding σ* orbitals of adjacent C-C bonds.

Interactions between the π orbitals of the phenyl rings and the π* orbital of the carbonyl group.

Table 3: Representative NBO Second-Order Perturbation Analysis for this compound (Note: This table is illustrative of the types of interactions and typical stabilization energies found in such molecules.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O)π(C-C_aromatic)~5 - 15Lone Pair -> Antibond
π(C=C_aromatic)π(C=O)~10 - 20π -> π* Conjugation
n(F)σ(C-C_aromatic)~1 - 5Lone Pair -> Antibond
σ(C-H)σ(C-C_aromatic)~1 - 3σ -> σ* Hyperconjugation

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtaylorandfrancis.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic behavior. youtube.com

For this compound:

HOMO: The HOMO represents the ability to donate an electron and is typically associated with nucleophilic character. For this molecule, the HOMO is expected to be localized primarily on the less-fluorinated phenyl ring and the carbonyl oxygen atom, which are the most electron-rich parts of the molecule.

LUMO: The LUMO represents the ability to accept an electron and is associated with electrophilic character. The LUMO is expected to be centered on the carbonyl group and the heavily fluorinated phenyl ring, as these are the most electron-deficient regions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key reactivity descriptor. taylorandfrancis.com A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical potential, hardness, and the electrophilicity index, which provide further quantitative measures of the molecule's reactivity.

Table 4: Representative Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: The energy values are illustrative. Specific values depend on the level of theory and basis set used.)

ParameterFormulaDescription
E(HOMO) -Energy of the Highest Occupied Molecular Orbital
E(LUMO) -Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO)Indicates chemical reactivity and stability
Ionization Potential (I) -E(HOMO)Energy required to remove an electron
Electron Affinity (A) -E(LUMO)Energy released when an electron is added
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution
Electronegativity (χ) (I + A) / 2Tendency to attract electrons
Electrophilicity Index (ω) χ² / (2η)Measure of electrophilic character

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. rsc.org These simulations can provide detailed insights into the conformational preferences, dynamic behavior, and interactions of molecules in different environments. rsc.orgnih.gov

A conformational analysis of this compound would involve identifying the stable arrangements of its atoms (conformers) and the energy barriers for conversion between them. The central C-C bonds connecting the phenyl rings to the carbonyl group are key rotatable bonds. The molecule's conformation is largely defined by the two torsion angles describing the orientation of the two fluoro-substituted phenyl rings relative to the carbonyl plane.

In the absence of specific studies, it can be hypothesized that the most stable conformers would adopt a non-planar arrangement to minimize steric hindrance between the fluorine atoms and the carbonyl oxygen, as well as between the two phenyl rings. In different phases (gas, liquid, solid), the conformational preferences would be influenced by intermolecular forces. For instance, in the solid state, crystal packing forces would dictate a specific, often low-energy, conformation. In solution, the molecule would be expected to explore a wider range of conformations, with the population of each state depending on its relative energy and the solvent environment. libretexts.org

The behavior of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. rsc.orgmatec-conferences.org Solvents can affect conformational equilibria, solubility, and photochemical behavior. rsc.orgmatec-conferences.org MD simulations can probe these effects by explicitly including solvent molecules in the simulation box.

The polarity of the solvent would play a crucial role. Polar solvents might stabilize more polar conformers of the molecule. Hydrogen bonding interactions, although not directly involving the fluorine atoms, could occur with the carbonyl oxygen, potentially influencing the molecule's orientation and dynamics. The study of solvent effects is critical for understanding the behavior of molecules in realistic chemical environments. rsc.orgnih.gov

Prediction and Evaluation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com Computational methods, particularly quantum chemical calculations, are widely used to predict and evaluate the NLO properties of molecules. These properties are related to the molecular hyperpolarizability.

For a molecule like this compound, computational studies would typically involve calculating the first and second hyperpolarizabilities (β and γ, respectively). The presence of electron-withdrawing fluorine atoms and the π-conjugated system of the benzophenone core could potentially lead to interesting NLO properties. The specific substitution pattern of the fluorine atoms would be critical in determining the magnitude and nature of the NLO response. While studies exist for other organic molecules with NLO properties, specific data for this compound is not available in the reviewed literature. capes.gov.brnih.gov

Computational Design and Screening of Functional Derivatives

Computational chemistry offers powerful tools for the rational design and in silico screening of new molecules with desired properties. nih.gov Starting from the core structure of this compound, one could computationally design and screen a library of derivatives to identify candidates with enhanced properties, such as improved NLO response or specific binding affinities for biological targets.

This process would involve making systematic modifications to the parent molecule, such as altering the number and position of fluorine substituents, or introducing other functional groups. For each designed derivative, properties of interest would be calculated using computational methods. This high-throughput screening approach can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for experimental synthesis and characterization. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2,3 ,4,4 Tetrafluorobenzophenone

Reactions Involving the Ketone Carbonyl Group

The carbonyl group is a cornerstone of organic chemistry, and its reactivity in 2,3',4,4'-Tetrafluorobenzophenone is expected to follow classical patterns, although potentially modulated by the electronic effects of the fluorinated rings.

Nucleophilic Addition Reactions to the Carbonyl

The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. The general mechanism for this process is well-understood.

A variety of nucleophiles can be expected to add to the carbonyl group of this compound. These include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as hydrides and cyanide ions. fluorochem.co.uknih.govnih.gov The addition of these nucleophiles is generally irreversible and leads to the formation of new carbon-carbon or carbon-hydrogen bonds. nih.gov

For instance, the reaction with a Grignard reagent would be expected to produce a tertiary alcohol. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. nih.gov Subsequent acidic workup would then protonate the resulting alkoxide to give the final alcohol product. nih.gov

Table 1: Representative Nucleophilic Addition Reactions to Aromatic Ketones

NucleophileReagent ExampleExpected Product with this compoundReference for Analogy
AlkylMethylmagnesium Bromide (CH₃MgBr)2-(2,3,4-trifluorophenyl)-1-(4-fluorophenyl)-1-phenylethan-1-ol nih.gov
HydrideSodium Borohydride (NaBH₄)(2,3,4-trifluorophenyl)(4-fluorophenyl)methanol nih.gov
CyanideHydrogen Cyanide (HCN)2-hydroxy-2-(2,3,4-trifluorophenyl)-2-(4-fluorophenyl)acetonitrile nih.gov

Note: The products listed are expected based on the known reactivity of the specified reagents with benzophenone (B1666685) and other aromatic ketones. Specific yields and reaction conditions for this compound are not available in the reviewed literature.

Condensation and Derivatization Reactions at the Carbonyl Center

The carbonyl group of this compound is also expected to undergo condensation reactions with primary amine derivatives. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

A classic example of this type of reaction is the formation of hydrazones from the reaction of a ketone with hydrazine (B178648) or its derivatives (e.g., 2,4-dinitrophenylhydrazine). nih.gov This reaction is often used for the characterization of aldehydes and ketones. The reaction is typically catalyzed by a small amount of acid. nih.gov

Another important condensation reaction is the Wittig reaction, which converts ketones into alkenes. This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide.

Table 2: Representative Condensation Reactions with Aromatic Ketones

ReagentReagent ExampleExpected Product with this compoundReference for Analogy
HydrazineHydrazine (H₂NNH₂)(2,3,4-trifluorophenyl)(4-fluorophenyl)methanone hydrazone nih.gov
Hydroxylamine (B1172632)Hydroxylamine (H₂NOH)(2,3,4-trifluorophenyl)(4-fluorophenyl)methanone oxime google.com
Phosphonium YlideMethylenetriphenylphosphorane (Ph₃P=CH₂)1-(2,3,4-trifluorophenyl)-1-(4-fluorophenyl)ethene

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Fluorinated Aromatic Rings

The presence of four electron-withdrawing fluorine atoms, coupled with the electron-withdrawing effect of the carbonyl group, is expected to make the aromatic rings of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The rate of reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as these groups help to stabilize the negative charge of the Meisenheimer intermediate.

In this compound, the fluorine atoms at the 4 and 4' positions are para to the carbonyl group, and the fluorine at the 2' position is ortho. These positions are therefore expected to be the most reactive towards nucleophilic attack. A wide range of nucleophiles, including alkoxides, phenoxides, and amines, can participate in SNAr reactions.

A notable application of this reactivity is in the synthesis of poly(aryl ether ketones) (PAEKs), a class of high-performance polymers. In these polymerizations, a bisphenol is reacted with a dihalobenzophenone, where the halogen atoms are displaced by the phenoxide nucleophiles. By analogy, this compound could potentially serve as a monomer in the synthesis of novel fluorinated PAEKs.

Table 3: Expected Regioselectivity in SNAr Reactions of this compound

Position of FluorineActivating GroupExpected ReactivityRationale
4para-carbonylHighStrong resonance stabilization of the Meisenheimer intermediate.
4'para-carbonylHighStrong resonance stabilization of the Meisenheimer intermediate.
2'ortho-carbonylModerate to HighResonance stabilization of the Meisenheimer intermediate.
3'meta-carbonylLowNo direct resonance stabilization of the negative charge by the carbonyl group.

Note: This table represents the predicted reactivity based on established principles of SNAr reactions. Experimental verification for this compound is not available in the reviewed literature.

Photochemical Transformations and Photo-induced Processes

The photochemistry of benzophenone is a well-studied area of organic chemistry, and this compound is expected to exhibit similar, albeit potentially modified, photochemical behavior. The absorption of ultraviolet light can promote the molecule to an excited electronic state, which can then undergo a variety of transformations.

Investigation of Photoexcitation and Energy Transfer Pathways

Upon absorption of UV light, benzophenone derivatives are typically excited to a singlet state (S₁), which can then undergo efficient intersystem crossing to a more stable triplet state (T₁). This triplet state is often the key reactive intermediate in photochemical reactions of benzophenones. The fluorine substituents in this compound may influence the energies of the excited states and the efficiency of intersystem crossing.

The excited triplet state of benzophenone and its derivatives can act as photosensitizers, transferring their energy to other molecules. This process is fundamental to many photopolymerization and photocuring applications.

Studies on Photoreduction and Radical Formation

A characteristic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen donor. In this process, the excited triplet state of the benzophenone abstracts a hydrogen atom from the donor molecule to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol.

It is anticipated that this compound would undergo a similar photoreduction process. The presence of the fluorine atoms may affect the reactivity of the triplet state and the stability of the resulting ketyl radical.

Furthermore, under certain conditions, photo-induced cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I cleavage) can occur, leading to the formation of two radical fragments. nih.gov This process is also a potential pathway for the generation of reactive radical species from this compound upon UV irradiation.

Table 4: Common Photochemical Reactions of Benzophenone Derivatives

Reaction TypeDescriptionExpected Outcome for this compoundReference for Analogy
PhotoexcitationAbsorption of UV light to form an excited state.Formation of singlet and triplet excited states.
PhotoreductionHydrogen abstraction from a donor by the excited triplet state.Formation of a tetrafluorinated benzopinacol.
Radical FormationCleavage of the C-C bond adjacent to the carbonyl.Generation of a tetrafluorobenzoyl radical and a fluorophenyl radical. nih.gov

Note: The expected outcomes are based on the known photochemistry of benzophenone. Specific studies on the photochemical transformations of this compound are not detailed in the available literature.

Electrophilic Aromatic Substitution Selectivity on Fluorinated Rings

The electrophilic aromatic substitution (EAS) on the fluorinated rings of this compound is a mechanistically complex process, dictated by the combined electronic effects of the multiple fluorine substituents and the deactivating benzoyl group. In principle, both aromatic rings of the benzophenone core are electron-deficient and therefore deactivated towards electrophilic attack. However, the precise location of substitution is determined by the nuanced interplay of inductive and resonance effects of the substituents on each ring.

The fluorine atoms, despite their high electronegativity which leads to a strong electron-withdrawing inductive effect (-I), possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). This dual nature results in halogens being deactivating yet ortho, para-directing groups. sapub.orglibretexts.org The benzoyl group, on the other hand, is a classic example of a meta-directing deactivator due to its strong electron-withdrawing resonance and inductive effects. youtube.com

In the case of this compound, we have two distinct fluorinated rings to consider: the 2,3,4-trifluorophenyl ring and the 4-fluorophenyl ring.

Reactivity of the 4-Fluorophenyl Ring:

The 4-fluorophenyl ring possesses a single fluorine atom at the para position relative to the carbonyl group. Fluorine, being an ortho, para-director, will direct incoming electrophiles to the positions ortho to itself (positions 3' and 5'). However, the powerful meta-directing influence of the benzoyl group will simultaneously direct electrophiles to the same positions (3' and 5'), which are meta to the carbonyl. This convergence of directing effects strongly favors substitution at the 3' and 5' positions.

Reactivity of the 2,3,4-Trifluorophenyl Ring:

The 2,3,4-trifluorophenyl ring presents a more complex scenario. All available positions for substitution (positions 5 and 6) are subject to the influence of multiple fluorine atoms and the deactivating benzoyl group.

  • Position 5: This position is meta to the 2-fluoro and 4-fluoro substituents and ortho to the 3-fluoro substituent. It is also meta to the benzoyl group.
  • Position 6: This position is ortho to the 2-fluoro substituent, meta to the 3-fluoro substituent, and para to the 4-fluoro substituent. It is ortho to the benzoyl group.
  • The fluorine atoms at positions 2, 3, and 4 all exert a deactivating inductive effect. However, their resonance effects will direct incoming electrophiles to specific positions. The 4-fluoro group will direct ortho to itself, which is position 3 (already substituted) and position 5. The 2-fluoro group will direct para to itself, which is position 5. The 3-fluoro group will direct ortho and para to itself, which are positions 2 and 4 (already substituted) and position 6.

    Simultaneously, the benzoyl group strongly deactivates the ring, particularly at the ortho and para positions (positions 2, 4, and 6). Its meta-directing influence favors substitution at position 5.

    Considering the combined effects:

  • For position 5: It is favored by the ortho, para-directing effects of the 2-fluoro and 4-fluoro groups and the meta-directing effect of the benzoyl group.
  • For position 6: It is favored by the ortho, para-directing effect of the 3-fluoro group but strongly disfavored by the ortho relationship to the deactivating benzoyl group.
  • Therefore, electrophilic attack is most likely to occur at position 5 of the 2,3,4-trifluorophenyl ring.

    Ring Position of Substitution Major Product Directing Influence
    4-Fluorophenyl 3' and 5' 2,3,4-Trifluoro-1-(3-nitro-4-fluorobenzoyl)benzene ortho to Fluorine, meta to Benzoyl
    2,3,4-Trifluorophenyl 5 2,3,4-Trifluoro-5-nitro-1-(4-fluorobenzoyl)benzene ortho, para to Fluorines, meta to Benzoyl

    It is important to note that the severe deactivation of both rings by the multiple fluorine atoms and the benzoyl group would necessitate harsh reaction conditions for electrophilic aromatic substitution to occur. The yields of such reactions are expected to be low, and the formation of multiple isomers is possible, although the predicted major products are based on the dominant directing effects.

    Synthesis and Functionalization of 2,3 ,4,4 Tetrafluorobenzophenone Derivatives

    Strategic Modification of Fluorine Substituents for Property Tuning

    The reactivity of the fluorine substituents in 2,3',4,4'-Tetrafluorobenzophenone is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing carbonyl group activates the aromatic rings, making them susceptible to attack by nucleophiles. The positions of the fluorine atoms—ortho, meta, or para to the carbonyl group and to each other—dictate their relative reactivity.

    Generally, fluorine atoms in positions activated by an electron-withdrawing group (such as the carbonyl group in benzophenone) are more susceptible to displacement. In polyfluorinated aromatic compounds, the para-fluorine is often the most reactive site for SNAr reactions. mdpi.comnih.gov This selectivity allows for the strategic and controlled replacement of specific fluorine atoms with other functional groups, thereby tuning the molecule's properties. For instance, substitution with alkoxy or aryloxy groups can alter solubility, thermal stability, and electronic properties.

    While specific studies on the selective substitution of each fluorine atom in this compound are not extensively detailed in the available literature, the general principles of SNAr on polyfluoroarenes suggest a hierarchy of reactivity. The fluorine at the 4-position, being para to the activating carbonyl group, is expected to be the most susceptible to nucleophilic attack. The fluorine at the 4'-position would be the next most reactive. The fluorine atoms at the 2- and 3'-positions are less activated and would require more forcing reaction conditions for substitution. This differential reactivity provides a pathway for sequential functionalization.

    The introduction of various substituents in place of fluorine can lead to significant changes in the material's properties. For example, introducing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups into related poly(aryl ether ketone) structures has been shown to increase the free volume of the polymers, leading to a reduction in their dielectric constant and dielectric loss, which is advantageous for applications in high-frequency communications. nih.gov Similarly, the selective replacement of fluorine atoms in this compound with different functional groups can be used to fine-tune properties such as:

    Solubility: Introduction of bulky or polar side groups can enhance solubility in common organic solvents.

    Thermal Stability: The strong C-F bond imparts high thermal stability. Strategic replacement can modulate this property. For instance, the introduction of fluorine-containing groups can enhance thermal decomposition stability. nih.gov

    Electronic Properties: The electron-withdrawing or -donating nature of the new substituent will alter the electronic landscape of the molecule, affecting its absorption and emission characteristics, as well as its reactivity.

    Liquid Crystalline Properties: The introduction of rigid, linear substituents can induce or modify liquid crystalline behavior.

    The influence of the fluorine substitution position on the properties of resulting polymers has been noted in other systems. For example, in fluorine-substituted hybrid conjugated polymers, the position of the fluorine atom affects molecular aggregation and ion transport.

    Derivatization at the Benzophenone (B1666685) Core for Expanded Functionality

    Beyond the modification of the fluorine substituents, the benzophenone core itself offers avenues for derivatization, primarily at the carbonyl group. The carbonyl group can undergo a variety of reactions common to ketones, expanding the functional possibilities of the molecule.

    One of the most common derivatization methods for carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netresearchgate.net This reaction forms a stable 2,4-dinitrophenylhydrazone, which can be useful for characterization and can introduce a new chromophore into the molecule. Other reagents like biotin (B1667282) hydrazide and O-(biotinylcarbazoylmethyl) hydroxylamine (B1172632) are also frequently used for tagging carbonyl groups, particularly in biological contexts. nih.gov

    Another approach involves the selective fluorination of carbonyl groups using reagents like sulfur tetrafluoride (SF4). This can transform the ketone into a difluoromethylene group, which can significantly alter the electronic properties and stability of the molecule. rsc.org

    The carbonyl group can also be a site for introducing more complex functionalities. For example, it can be converted to a thioketone, or it can participate in Wittig-type reactions to form carbon-carbon double bonds, allowing for the attachment of a wide range of organic moieties. These modifications can be used to create new monomers for polymerization or to build larger, more complex molecular architectures.

    While specific examples of extensive derivatization of the carbonyl group in this compound are not widely reported, the known reactivity of ketones provides a clear roadmap for such modifications. drishtiias.com

    Table 1: Potential Derivatization Reactions at the Benzophenone Core

    Reagent/Reaction Type Product Functional Group Potential Application
    2,4-Dinitrophenylhydrazine 2,4-Dinitrophenylhydrazone Characterization, Chromophore Introduction
    Sulfur Tetrafluoride Difluoromethylene Altering Electronic Properties and Stability
    Lawesson's Reagent Thioketone Synthesis of Sulfur-Containing Heterocycles
    Wittig Reagents (e.g., Ph3P=CHR) Alkene Carbon-Carbon Bond Formation, Monomer Synthesis
    Grignard Reagents (R-MgBr) Tertiary Alcohol Introduction of Alkyl/Aryl Groups

    Synthesis of Polymeric Precursors and Monomers Incorporating the Tetrafluorobenzophenone Moiety

    One of the most significant applications of this compound is as a monomer or a precursor to monomers for the synthesis of high-performance polymers, particularly poly(aryl ether ketone)s (PAEKs). The fluorine atoms on the benzophenone moiety are excellent leaving groups in nucleophilic aromatic substitution polymerization reactions with bisphenols. google.com

    The general synthesis of PAEKs involves the polycondensation of a dihalogenated aromatic ketone with a bisphenate salt in a polar aprotic solvent at elevated temperatures. In the case of this compound, the two most reactive fluorine atoms (likely at the 4 and 4' positions) can be displaced by the oxygen nucleophiles of a bisphenol, such as bisphenol A or hydroquinone, to form the ether linkages of the polymer backbone. The presence of the remaining fluorine atoms on the polymer backbone can impart desirable properties such as improved solubility, lower dielectric constant, and enhanced thermal stability. researchgate.netrsc.org

    The synthesis of novel fluorinated PAEKs often involves the preparation of new bisphenol monomers that are then polymerized with a fluorinated benzophenone like 4,4'-difluorobenzophenone (B49673). nih.govwright.edu A similar approach can be envisioned using this compound to create polymers with an even higher fluorine content and potentially unique properties.

    The properties of the resulting polymers can be tailored by the choice of the bisphenol comonomer. For example, the use of bisphenols with bulky side groups can disrupt chain packing and increase solubility, while the incorporation of flexible ether linkages can lower the glass transition temperature.

    Table 2: Representative Poly(aryl ether ketone) Synthesis

    Monomer 1 Monomer 2 Polymer Type Key Properties
    This compound Bisphenol A Fluorinated PAEK High thermal stability, good solubility, low dielectric constant
    This compound Hydroquinone Fluorinated PAEK High crystallinity, excellent chemical resistance
    4,4'-Difluorobenzophenone (4-Trifluoromethyl)phenylhydroquinone Fluorinated PAEK Low dielectric constant, good mechanical properties nih.gov

    The synthesis of these polymers typically proceeds in high yield and can produce high molecular weight materials that can be cast into strong, flexible films. These films often exhibit low dielectric constants and low water absorption, making them suitable for applications in microelectronics and aerospace. nih.govresearchgate.net

    Development of Supramolecular Building Blocks and Ligands

    The field of supramolecular chemistry focuses on the design and synthesis of molecules that can self-assemble into larger, well-defined structures through non-covalent interactions. The unique electronic and structural features of this compound make it an attractive building block for the creation of supramolecular assemblies and ligands for coordination chemistry.

    The fluorine atoms on the benzophenone can participate in a variety of non-covalent interactions, including hydrogen bonds (C–F⋯H), halogen bonds (F⋯F), and interactions with aromatic systems (C–F⋯π). rsc.org These interactions can be exploited to direct the self-assembly of molecules in the solid state, leading to the formation of predictable crystalline architectures. The crystal structures of fluorinated benzophenones reveal that a certain number of fluorine atoms are necessary for these interactions to effectively compete with traditional hydrogen bonds. rsc.org

    Furthermore, this compound can be functionalized to create ligands for the construction of more complex supramolecular systems like macrocycles, cryptands, or metal-organic frameworks (MOFs). rsc.orgdocumentsdelivered.comvt.edudu.ac.inresearchgate.net For example, selective substitution of two fluorine atoms with linker groups containing donor atoms (e.g., nitrogen or oxygen) could yield a bidentate ligand. Such ligands can then be reacted with metal ions to form discrete coordination cages or extended MOF structures. hud.ac.uknih.govresearchgate.netrsc.orgyoutube.comresearchgate.net

    The synthesis of macrocycles, such as crown ethers and cryptands, often involves the reaction of dihaloalkanes with diols or diamines under high-dilution conditions. rsc.orgdocumentsdelivered.comresearchgate.net By analogy, this compound could be used as a rigid aromatic scaffold in the synthesis of novel macrocyclic hosts. For instance, reaction with a polyethylene (B3416737) glycol chain having amino or hydroxyl end groups could lead to the formation of a macrocycle where the tetrafluorobenzophenone unit is incorporated into the ring. These macrocycles would be expected to have unique host-guest properties due to the presence of the fluorinated aromatic core.

    While the direct synthesis of such supramolecular structures from this compound is an area ripe for exploration, the principles of supramolecular chemistry and the known reactivity of fluorinated aromatics provide a clear blueprint for their design and synthesis. The resulting structures could find applications in sensing, catalysis, and molecular recognition.

    Applications in Advanced Materials Science and Engineering

    Precursors for High-Performance Fluorinated Polymers and Copolymers

    Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low surface energy. These characteristics make them desirable for a wide range of advanced applications. While the direct use of 2,3',4,4'-Tetrafluorobenzophenone as a monomer is not extensively documented, its structure suggests it could serve as a valuable precursor for high-performance fluorinated polymers, analogous to other fluorinated benzophenones like 4,4'-difluorobenzophenone (B49673).

    Design and Synthesis of Poly(ether ketone)s and Poly(aryl ether ketone)s with Enhanced Thermal and Chemical Stability

    Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties.

    The synthesis of PAEKs typically involves a nucleophilic aromatic substitution reaction between a bisphenol and a dihalobenzophenone monomer. In this context, this compound could theoretically be employed as a monomer. The presence of four fluorine atoms would be expected to increase the reactivity of the carbonyl group, potentially facilitating polymerization.

    The resulting fluorinated PAEKs would likely exhibit several enhanced properties:

    Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal stability. Fluorinated PAEKs often exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in high-temperature environments. For instance, PAEKs synthesized from other fluorinated monomers have shown 5% weight loss temperatures exceeding 520°C. nih.gov

    Chemical Stability: The fluorine atoms provide a protective shield around the polymer chain, enhancing its resistance to a wide range of chemicals, solvents, and oxidative degradation.

    Dielectric Properties: The introduction of fluorine can lower the dielectric constant and dielectric loss of the polymer. nih.gov This is highly desirable for applications in microelectronics and high-frequency communication, where materials with low dielectric constants are needed to reduce signal delay and power dissipation. Research on PAEKs containing trifluoromethyl groups has demonstrated the potential to achieve dielectric constants below 3.0. nih.gov

    Solubility: The presence of fluorine can also improve the solubility of PAEKs in organic solvents, which can be advantageous for processing and film formation. nih.gov

    A hypothetical polymerization reaction to form a poly(ether ketone) using this compound and a bisphenol is illustrated below:

    Generated code

    Where Ar represents an aromatic group from the bisphenol.

    Table 1: Expected Properties of PAEKs Derived from this compound (Hypothetical)

    PropertyExpected CharacteristicRationale
    Glass Transition Temperature (Tg) HighIncreased chain rigidity from fluorine atoms and aromatic rings.
    Thermal Decomposition Temperature HighStrong C-F bonds.
    Chemical Resistance ExcellentFluorine atoms provide a protective barrier.
    Dielectric Constant LowHigh electronegativity and low polarizability of fluorine.
    Solubility Potentially ImprovedDisruption of chain packing by fluorine atoms.

    Fabrication of Advanced Composite Materials

    Polymers with the high-performance characteristics expected from those derived from this compound are excellent candidates for the matrix material in advanced composite materials. researchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net These composites are used in demanding applications in the aerospace, automotive, and electronics industries where a high strength-to-weight ratio and excellent environmental resistance are crucial.

    The fluorinated PAEK matrix would offer:

    High-Temperature Performance: Allowing the composite to maintain its structural integrity at elevated temperatures.

    Chemical and Corrosion Resistance: Protecting the reinforcing fibers from harsh chemical environments.

    Good Adhesion: Potentially good adhesion to reinforcing fibers like carbon or glass fibers, leading to efficient stress transfer and high mechanical performance of the composite.

    The fabrication of such composites would typically involve impregnating the reinforcing fibers with the molten or dissolved fluorinated PAEK, followed by consolidation under heat and pressure. The resulting composite materials would be lightweight, strong, and durable, suitable for manufacturing components that operate in extreme conditions.

    Functional Materials for Optoelectronics and Photonics

    The electronic structure of benzophenone (B1666685) derivatives, characterized by the presence of a carbonyl chromophore and aromatic rings, makes them interesting candidates for applications in optoelectronics and photonics. The introduction of fluorine atoms can further tune these properties.

    Incorporation into Non-linear Optical Materials

    Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and optical data storage. mdpi.comjcesr.orgresearchgate.netresearchgate.netrsc.orgdtic.milmdpi.comgoogle.com Organic molecules with large hyperpolarizabilities are key components of NLO materials.

    While there is no specific literature on the NLO properties of this compound, benzophenone derivatives are known to possess NLO activity. The electron-withdrawing nature of the fluorine atoms in this compound could enhance its second-order NLO response by creating a more polarized molecule.

    This compound could potentially be incorporated into NLO polymers in two ways:

    Guest-Host System: Doping this compound into a polymer matrix.

    Covalent Incorporation: Chemically bonding the tetrafluorobenzophenone moiety as a side chain or within the main chain of a polymer.

    The latter approach is often preferred as it can lead to a higher concentration of the NLO chromophore and better temporal stability of the NLO properties.

    Development as Photoinitiators or Photosensitizers in Polymerization Processes

    Benzophenone and its derivatives are widely used as Type II photoinitiators in photopolymerization reactions. rsc.orgresearchgate.netnih.gov Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. This excited molecule can then abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals, which in turn initiate the polymerization of monomers.

    The fluorine atoms in this compound would be expected to influence its photoinitiating efficiency. The electron-withdrawing fluorine atoms could affect the energy levels of the excited states and the efficiency of intersystem crossing to the reactive triplet state. It is plausible that these modifications could enhance the photoinitiating or photosensitizing properties. titech.ac.jpnih.govnih.gov

    The potential advantages of using a fluorinated benzophenone like this compound as a photoinitiator could include:

    Modified Absorption Spectrum: Potentially shifting the absorption wavelength to better match the emission of specific light sources.

    Increased Intersystem Crossing Rate: Leading to a higher quantum yield of the reactive triplet state.

    Enhanced Reactivity: The electron-deficient nature of the excited state might lead to more efficient hydrogen abstraction.

    Role in Energy Storage and Conversion Technologies

    The development of advanced materials is crucial for next-generation energy storage and conversion technologies, such as lithium-ion batteries. Fluorinated compounds are increasingly being investigated for various components of these devices due to their unique electrochemical properties. jcesr.orgresearchgate.netnih.govchemrxiv.orggriffith.edu.auresearchgate.netresearchgate.netgoogle.com

    While there is no direct evidence of this compound being used in energy storage, its properties suggest potential roles:

    Electrolyte Additives: Fluorinated compounds are often used as additives in the electrolytes of lithium-ion batteries to improve the stability of the solid-electrolyte interphase (SEI) layer on the electrodes. mdpi.compurdue.edu A stable SEI is critical for long cycle life and safety. The electron-withdrawing nature of the fluorine atoms in this compound could potentially contribute to the formation of a more robust and passivating SEI layer.

    Binders for Electrodes: Fluorinated polymers are used as binders for electrode materials due to their chemical and electrochemical stability. Polymers derived from this compound could potentially serve as high-performance binders, offering good adhesion to the active materials and the current collector, while withstanding the harsh electrochemical environment within the battery.

    The high oxidative stability often associated with fluorinated molecules could be particularly beneficial for high-voltage lithium-ion batteries, where the electrolyte and other components are subjected to extreme oxidizing conditions.

    Exploration as Components in Electrolytes or Electrode Materials (e.g., for batteries, fuel cells)

    Advanced Chemical Intermediates and Ligands in Catalysis

    Information regarding the role of this compound as an advanced chemical intermediate for the synthesis of complex molecules or as a ligand in catalytic processes is not present in the surveyed literature. While fluorinated benzophenones can, in principle, serve as building blocks in organic synthesis or as ligands for metal catalysts, specific examples or detailed studies involving the 2,3',4,4'-tetrafluoro isomer were not found. There is no documented evidence of its use in specific catalytic reactions or in the preparation of specialized ligands for such purposes.

    It is important to note that the absence of publicly available data does not definitively mean that this compound has not been investigated for these applications. Such research may be proprietary, in early stages of development, or not yet published. However, based on the current state of public knowledge, no substantive content can be provided for the requested sections of the article.

    Future Research Directions and Unexplored Avenues for 2,3 ,4,4 Tetrafluorobenzophenone

    Integration of Artificial Intelligence and Machine Learning for Accelerated Materials Design

    The traditional, experience-driven approach to discovering new materials is often slow and resource-intensive. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) is emerging as a transformative paradigm in materials science, offering the ability to accelerate the design and discovery process significantly. researchgate.net For compounds like 2,3',4,4'-Tetrafluorobenzophenone, AI and ML can be leveraged to navigate the vast chemical space of possible derivatives and predict their properties with high accuracy.

    Machine learning models, such as deep neural networks or generative adversarial networks (GANs), can be trained on existing datasets from computational simulations and experimental results. youtube.com These models learn the complex quantitative structure-property relationships (QSPR) that govern how molecular features influence material characteristics. researchgate.net For instance, an AI model could be trained to predict the photophysical properties, thermal stability, or electronic behavior of novel fluorinated benzophenones by analyzing their molecular descriptors. This predictive power allows researchers to screen thousands of virtual candidates and prioritize the most promising ones for synthesis, drastically reducing the time and cost of development. researchgate.netyoutube.com

    Table 1: Conceptual AI/ML Model for Predicting Benzophenone (B1666685) Properties This table illustrates how a trained machine learning model might take molecular descriptors of hypothetical this compound derivatives as input to predict key material properties.

    Molecular DerivativeInput: Molecular Descriptors (Example)Output: Predicted Property
    Derivative A[Descriptor Set 1: High electron density, specific bond angles]High Thermal Stability
    Derivative B[Descriptor Set 2: Extended conjugation, specific dipole moment]Desired Optical Absorption Wavelength
    Derivative C[Descriptor Set 3: Low molecular weight, high fluorine content]High Solubility in Organic Solvents
    Derivative D[Descriptor Set 4: Specific functional groups attached]Enhanced Photochemical Reactivity

    Development of Sustainable Synthesis Routes and Circular Economy Approaches

    The synthesis of highly specialized fluorinated aromatic compounds like this compound traditionally relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research must prioritize the development of sustainable and green synthesis routes. Methodologies such as Friedel-Crafts acylation and nucleophilic aromatic substitution are common for producing benzophenones. nih.govtandfonline.com The focus moving forward will be on optimizing these reactions to improve their environmental footprint.

    Key areas of investigation include:

    Green Solvents: Replacing conventional volatile organic compounds with safer, bio-based, or recyclable solvents.

    Catalysis: Developing highly efficient and reusable catalysts to minimize waste and energy consumption. This includes exploring photocatalysis, which can enable reactions under mild conditions. nih.gov

    Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing byproducts.

    Flow Chemistry: Utilizing continuous-flow reactors, which offer superior control over reaction parameters, improve safety, and can lead to higher yields and purity compared to batch processes. nih.gov

    Beyond green synthesis, embracing a circular economy approach represents a paradigm shift. This involves designing processes where waste streams are valorized. For example, byproducts from the synthesis of one benzophenone derivative could be chemically modified and used as precursors for another valuable compound. This approach minimizes waste destined for landfills and creates a more economically and environmentally sustainable manufacturing ecosystem.

    High-Throughput Experimentation for Structure-Property Relationship Discovery

    To fully understand the potential of the this compound scaffold, a deep and comprehensive understanding of its structure-property relationships is essential. High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid and parallel execution of a large number of experiments on a small scale. youtube.comanalytical-sales.com This approach is ideally suited for exploring the vast parameter space involved in synthesizing and characterizing new materials.

    Using automated robotic platforms and multi-well plates, researchers can systematically vary multiple reaction conditions—such as catalysts, solvents, temperatures, and reactant ratios—in a single run. youtube.comresearchgate.net This allows for the rapid optimization of synthesis protocols and the creation of extensive libraries of novel benzophenone derivatives. Each compound in the library can then be rapidly screened for key properties, such as photostability, fluorescence, or electronic conductivity.

    The primary advantage of HTE is its ability to generate massive, high-quality datasets in a short amount of time. youtube.comresearchgate.net This data is not only valuable for identifying lead candidates for specific applications but is also crucial for training the AI and ML models described in section 9.1. The synergy between HTE and AI creates a powerful feedback loop: HTE generates the data needed to build robust predictive models, and AI models guide the design of the next generation of HTE experiments, making the discovery cycle increasingly efficient and intelligent. youtube.com

    Table 2: Example of a High-Throughput Experimentation (HTE) Plate Design This table conceptualizes a 96-well plate setup for optimizing the final step in a synthesis, systematically testing different catalysts and solvents.

    Well PositionCatalystSolventOutcome (e.g., Yield %)
    A1Catalyst ASolvent 1(Data Point)
    A2Catalyst ASolvent 2(Data Point)
    A3Catalyst ASolvent 3(Data Point)
    B1Catalyst BSolvent 1(Data Point)
    B2Catalyst BSolvent 2(Data Point)
    B3Catalyst BSolvent 3(Data Point)
    ............
    H12Catalyst HSolvent 12(Data Point)

    Exploration of Self-Healing and Responsive Materials Based on Benzophenone Architectures

    The development of smart materials that can respond to external stimuli or autonomously repair damage is a major goal in materials science. youtube.com The benzophenone scaffold, known for its photochemical properties, is an excellent candidate for incorporation into such advanced materials. nih.gov

    Self-healing materials are often designed using two primary strategies: the encapsulation of healing agents or the integration of reversible chemical bonds. youtube.comyoutube.com

    Microencapsulation: Materials can be embedded with microcapsules containing a polymerizable healing agent. When a crack forms, the capsules rupture, releasing the agent to fill and seal the damage, restoring structural integrity. youtube.com Future research could involve developing polymers containing this compound where the healing agent is specifically designed to interact with the benzophenone moiety.

    Reversible Bonds: Another approach involves creating polymers with dynamic bonds that can break and reform. youtube.com The photoreactive nature of the benzophenone carbonyl group could be exploited here. Upon exposure to a specific wavelength of light (e.g., UV), the benzophenone unit could initiate a reversible cross-linking reaction, allowing a damaged area to be "healed" by light exposure.

    This inherent photoreactivity also opens the door to creating responsive materials. Polymers incorporating the this compound structure could be designed to change their properties—such as color, shape, or permeability—in response to light. Such photoresponsive systems have potential applications in optical data storage, smart coatings, and soft robotics. The exploration of these dynamic and self-healing systems represents a frontier where the unique chemical nature of specific benzophenone architectures can be translated into materials with unprecedented functionality. rsc.org

    Q & A

    Basic: What are the standard synthetic routes for 2,3',4,4'-Tetrafluorobenzophenone, and how are intermediates purified?

    Methodological Answer:
    Synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution using fluorinated benzene derivatives. For example:

    Stepwise fluorination : Introduce fluorine atoms via electrophilic substitution using HF or fluorinating agents like Selectfluor®, followed by acylation with benzoyl chloride.

    Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Recrystallization in ethanol or acetone yields high-purity crystals.
    Key Validation :

    • 19F NMR confirms fluorination positions (δ -110 to -125 ppm for aromatic fluorines) .
    • Mass spectrometry (MS) verifies molecular weight (expected [M+H]+ ~ 236 g/mol).

    Basic: Which spectroscopic techniques are critical for characterizing fluorinated benzophenones?

    Methodological Answer:

    TechniqueParametersPurpose
    19F NMR 470 MHz, CDCl3 solventAssigns fluorine positions and detects regioisomeric impurities .
    X-ray Crystallography Single-crystal analysis, Mo-Kα radiationResolves bond angles (e.g., C-F bond distortion due to steric hindrance) .
    FT-IR 1650–1750 cm⁻¹ (C=O stretch)Confirms ketone functionality unaffected by fluorination .

    Advanced: How do fluorine substituents influence the electronic and steric properties of this compound in SNAr reactions?

    Methodological Answer:

    • Electronic Effects : The meta - and para -fluorine groups act as strong electron-withdrawing substituents, activating the benzene ring toward nucleophilic aromatic substitution (SNAr).
    • Steric Hindrance : Ortho-fluorine (2-position) creates steric bulk, slowing reactivity at adjacent positions.
      Experimental Design :

    Kinetic Studies : Compare reaction rates with non-fluorinated analogs using methanol or amines as nucleophiles (see Tetrahedron, 28(1), 105–109 for analogous systems) .

    Computational Modeling : DFT calculations (e.g., Gaussian 09) quantify Fukui indices to predict reactive sites .

    Advanced: How can structural contradictions in crystallographic and spectroscopic data be resolved?

    Methodological Answer:
    Contradictions arise from polymorphism or dynamic effects (e.g., fluorine lone-pair interactions). Resolution steps:

    Multi-Technique Validation :

    • Cross-validate X-ray data with solid-state NMR to detect polymorphism.
    • Compare solution-state (NMR) and solid-state (X-ray) geometries for conformational flexibility .

    Temperature-Dependent Studies :

    • Perform variable-temperature 19F NMR to observe dynamic behavior (e.g., ring flipping).

    Advanced: What role does this compound play in designing high-performance polymers?

    Methodological Answer:
    Fluorinated benzophenones enhance polymer properties via:

    Thermal Stability : Fluorine reduces chain mobility, increasing Tg (glass transition temperature).

    Electron-Transport Properties : Electron-deficient rings improve charge mobility in OLEDs.
    Case Study :

    • Incorporate into polyetherketones via Ullmann coupling (Cu catalyst, 180°C). Monitor dielectric constants (ε < 2.5) for low-k materials .

    Basic: What safety protocols are essential when handling fluorinated benzophenones?

    Methodological Answer:

    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of fine powders (risk of respiratory irritation) .
    • Spill Management : Neutralize with alkaline solutions (e.g., 10% NaHCO3) and collect residues in sealed containers .

    Advanced: How can computational chemistry predict the photophysical properties of this compound?

    Methodological Answer:

    TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) to predict λmax shifts due to fluorine’s inductive effect.

    Solvent Effects : Include PCM (Polarizable Continuum Model) to account for solvatochromism.
    Validation : Compare with experimental fluorescence quantum yields (ΦF) measured via integrating sphere .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.